![molecular formula C18H25BN2O6 B1398569 (1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid CAS No. 913388-66-6](/img/structure/B1398569.png)
(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid
Overview
Description
“(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid” is a complex organic compound. It contains a boronic acid group, which is commonly used in organic synthesis and medicinal chemistry . The compound also contains two tert-butoxycarbonyl (Boc) groups, which are used to protect amino groups in peptide synthesis .
Synthesis Analysis
The synthesis of such compounds typically involves the use of tert-butoxycarbonyl-protected amino acids . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim] [OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a boronic acid group, two Boc-protected amino groups, and an indole ring .
Chemical Reactions Analysis
Boronic acids, such as the one present in this compound, are commonly used in various chemical reactions, including Suzuki-Miyaura coupling . Boc-protected amino acids are used in peptide synthesis .
Scientific Research Applications
Organic Synthesis
Boronic acids, including derivatives like the one , are widely used as reagents and catalysts in organic synthesis. They participate in various chemical reactions such as Suzuki coupling, which is pivotal for forming carbon-carbon bonds, an essential process in the creation of complex organic molecules .
Chemical Biology Probes and Sensors
These compounds serve as probes and sensors due to their ability to form complexes with various analytes. This property is particularly useful in chemical biology for detecting and quantifying biological molecules .
Therapeutic Drugs
Boronic acid derivatives have therapeutic applications. They are explored for their potential use in drug development, especially due to their unique reactivity and ability to interact with biological systems .
Environmental Monitoring
The sensing capabilities of boronic acids extend to environmental monitoring. They can detect pollutants or other significant environmental analytes, contributing to the protection and management of the environment .
Medical Diagnostics
In medical diagnostics, boronic acid derivatives are utilized for their selective binding properties, which can be harnessed to detect glucose levels in diabetic patients or other medically relevant substances .
Pharma and Chemical Biology Research
The compound’s unique chemistry at physiological pH makes it a candidate for multidisciplinary applications in pharma and chemical biology research, including drug delivery systems and molecular recognition .
Future Directions
properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O6/c1-17(2,3)26-15(22)20-12-7-8-13-11(9-12)10-14(19(24)25)21(13)16(23)27-18(4,5)6/h7-10,24-25H,1-6H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZOPXMWIHYWGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)NC(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80723280 | |
Record name | {1-(tert-Butoxycarbonyl)-5-[(tert-butoxycarbonyl)amino]-1H-indol-2-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80723280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid | |
CAS RN |
913388-66-6 | |
Record name | {1-(tert-Butoxycarbonyl)-5-[(tert-butoxycarbonyl)amino]-1H-indol-2-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80723280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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